Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate
Description
Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate is a biphenyl-based compound featuring a tert-butyl group at the 3' position, a formyl group at the 5' position, a hydroxyl group at the 4' position, and a methyl ester at the 4-position of the biphenyl scaffold. Its structural complexity arises from the interplay of electron-withdrawing (formyl, ester) and electron-donating (hydroxyl, tert-butyl) groups, which influence its physicochemical properties and reactivity .
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 4-(3-tert-butyl-5-formyl-4-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)16-10-14(9-15(11-20)17(16)21)12-5-7-13(8-6-12)18(22)23-4/h5-11,21H,1-4H3 |
InChI Key |
FDMSWCLTITVCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boronic Acid and Halide Precursors
The western ring (bearing the methyl carboxylate) is synthesized from 4-bromo-3-nitrobenzoic acid. Esterification with methanol under acidic conditions yields methyl 4-bromo-3-nitrobenzoate. Subsequent reduction of the nitro group with hydrogen gas over palladium-on-carbon produces methyl 4-bromo-3-aminobenzoate, which is diazotized and treated with tert-butyl alcohol to introduce the tert-butyl group via electrophilic aromatic substitution.
The eastern ring is prepared from 4-hydroxybenzaldehyde. Protection of the phenolic hydroxyl as a methyl ether using methyl iodide and potassium carbonate ensures stability during subsequent reactions. Directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with DMF introduces the formyl group at the 5'-position. Bromination at the 2'-position using NBS (N-bromosuccinimide) completes the eastern ring precursor.
Cross-Coupling and Deprotection
The Suzuki-Miyaura coupling employs tetrakis(triphenylphosphine)palladium(0) as the catalyst, with sodium carbonate as the base in a DME/water solvent system. Post-coupling, the methyl ether protecting group is cleaved using boron tribromide in dichloromethane at -78°C, restoring the phenolic hydroxyl.
Key Reaction Parameters
Sequential Functionalization via Directed Ortho-Metalation
This approach sequentially installs substituents on a preformed biphenyl system using directed metalation strategies to ensure regiochemical control.
Base Structure Preparation
Methyl 4'-hydroxybiphenyl-4-carboxylate is synthesized via Ullmann coupling of methyl 4-iodobenzoate with 4-methoxyphenylboronic acid, followed by demethylation with BBr3. The free phenolic hydroxyl group is protected as a TBS (tert-butyldimethylsilyl) ether to prevent undesired side reactions during subsequent steps.
tert-Butyl and Formyl Group Installation
Directed ortho-metalation using LDA at -78°C generates a lithium species ortho to the TBS-protected hydroxyl. Quenching with tert-butyl chloride introduces the bulky alkyl group. A second metalation step followed by reaction with DMF installs the formyl group at the 5'-position. Final deprotection of the TBS group using TBAF (tetrabutylammonium fluoride) yields the target compound.
Critical Observations
- The TBS group demonstrates superior stability under strong base conditions compared to methyl ethers.
- Sequential quenching at cryogenic temperatures prevents scrambling of substituent positions.
Tandem Michael Addition-Oxidation Approach
Adapting methodologies from hindered phenol syntheses, this route employs conjugate addition followed by oxidative transformations.
Michael Adduct Formation
2,6-Di-tert-butylphenol undergoes Michael addition with methyl acrylate in the presence of sodium methoxide. The reaction proceeds via a 1,5-hydride shift mechanism to generate methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
Oxidative Biphenyl Coupling and Formylation
Electrochemical oxidation in acetonitrile with tetrabutylammonium perchlorate induces biphenyl bond formation. Subsequent Vilsmeier-Haack formylation (POCl3, DMF) introduces the aldehyde group at the activated 5'-position.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Oxidation Potential | +1.2 V vs SCE | Maximizes dimerization |
| Formylation Time | 8h at 50°C | Prevents over-oxidation |
| Solvent System | DMF/POCl3 (3:1) | Enhances electrophilicity |
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Metrics
| Method | Total Steps | Overall Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 7 | 58 | High | Moderate |
| Directed Metalation | 5 | 43 | Very High | Low |
| Michael-Oxidation | 6 | 37 | Moderate | High |
The Suzuki route offers superior yield but requires expensive palladium catalysts. The Michael-Oxidation approach, while lower yielding, uses commodity chemicals suitable for kilogram-scale production. Directed metalation provides rapid access but suffers from stringent cryogenic requirements.
Advanced Purification and Characterization
Final purification employs gradient silica gel chromatography (hexane:EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water. Structural confirmation combines:
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxymethyl derivative.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3’-(tert-Butyl)-5’-formyl-4’-hydroxybiphenyl-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The biphenyl backbone provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and Reactivity
Tert-Butyl Group :
- The tert-butyl group in Methyl 3'-(tert-Butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate likely enhances solubility in nonpolar solvents compared to unsubstituted biphenyls, as seen in tert-butyl-protected galactopyranosides (). However, this group may hinder crystallization due to steric bulk, a common challenge in tert-butyl-containing systems .
Formyl vs. Benzoyl Groups :
- Replacing the formyl group with a benzoyl group (as in ’s galactopyranoside) increases steric demand and reduces electrophilicity. Formyl groups are more reactive in nucleophilic additions, which could make the target compound a better candidate for derivatization .
Hydroxyl Group :
Spectroscopic Characterization
- NMR Trends :
- The tert-butyl group’s characteristic singlet in $ ^1H $-NMR (~1.3 ppm) and $ ^{13}C $-NMR (~29 ppm for methyl carbons) aligns with data from and .
- The formyl group’s aldehyde proton typically resonates at ~9.8–10.2 ppm in $ ^1H $-NMR, distinct from the ester carbonyl (~165–170 ppm in $ ^{13}C $-NMR) .
Data Tables
Table 1: Substituent Effects on Key Properties
*Inferred from analogous compounds.
Table 2: NMR Chemical Shifts for Functional Groups
Research Findings and Limitations
- Crystallography : The tert-butyl group’s steric bulk may complicate single-crystal growth, as observed in SHELX-refined structures (). However, hydrogen bonds from the hydroxyl group could mitigate this .
Biological Activity
Methyl 3'-(tert-butyl)-5'-formyl-4'-hydroxybiphenyl-4-carboxylate (CAS No. 935478-29-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its chemical properties, biological activities, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 445.3 ± 45.0 °C |
| Flash Point | 237.3 ± 25.2 °C |
| LogP | 4.79 |
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its antioxidant properties, potential therapeutic applications, and effects on cellular mechanisms.
Antioxidant Activity
Research indicates that compounds with similar structures, particularly those containing tert-butyl groups, exhibit significant antioxidant activity. These compounds can inhibit lipid peroxidation and protect against oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Potential Therapeutic Applications
- Neuroprotection : Studies suggest that phenolic antioxidants can mitigate oxidative stress in neuronal cells, potentially offering protective effects against conditions such as ischemic stroke .
- Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Anticancer Properties : The ability of these compounds to modulate oxidative stress may also contribute to anticancer effects by inhibiting tumor growth and metastasis .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- A study on tert-butyl phenolic antioxidants showed their effectiveness in reducing glutamate-induced oxidative toxicity in neuronal cells, indicating potential applications in neuroprotection .
- Another research effort focused on the synthesis of various phenolic compounds and their evaluation for larvicidal activity, demonstrating that structural modifications could enhance biological efficacy .
Q & A
Basic: What are effective synthetic routes for constructing the biphenyl core with tert-butyl, formyl, and hydroxyl substituents?
Methodological Answer:
The biphenyl core can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated benzene ring. For example, a methyl carboxylate-bearing aryl halide can react with a tert-butyl- and formyl-substituted aryl boronic acid. Key steps include:
- Protection of the hydroxyl group (e.g., as a tert-butyl carbamate) to prevent undesired side reactions during coupling .
- Use of Pd(PPh₃)₄ as a catalyst and a mixed solvent system (toluene/EtOH) with aqueous Na₂CO₃ as a base, as demonstrated in analogous biphenyl syntheses .
- Post-coupling oxidation to introduce the formyl group, using reagents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions .
Basic: What purification strategies are recommended for isolating this compound due to its polar substituents?
Methodological Answer:
- Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating intermediates. Adjust solvent polarity based on substituent interactions.
- Recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) can yield high-purity crystals, particularly after protecting reactive groups like the hydroxyl or formyl moieties .
Advanced: How can conflicting NMR data (e.g., overlapping peaks for formyl and hydroxyl protons) be resolved?
Methodological Answer:
- Variable-temperature NMR : Lowering the temperature reduces proton exchange rates, resolving broad hydroxyl peaks .
- Derivatization : Acetylation of the hydroxyl group simplifies the spectrum by shifting its signal and eliminating exchange broadening .
- 2D NMR techniques (e.g., COSY, HSQC) can distinguish adjacent protons and assign signals unambiguously .
Advanced: What strategies optimize Suzuki coupling yields when electron-withdrawing groups (e.g., formyl) are present?
Methodological Answer:
- Ligand selection : Bulky ligands (e.g., SPhos) enhance catalytic activity for electron-deficient substrates.
- Base optimization : Replace Na₂CO₃ with Cs₂CO₃ to improve solubility and reaction efficiency in non-polar solvents .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered couplings .
Structural Analysis: How can X-ray crystallography address challenges posed by flexible substituents (e.g., tert-butyl)?
Methodological Answer:
- Low-temperature data collection minimizes thermal motion artifacts.
- Use SHELXL for refinement, employing restraints for disordered tert-butyl groups and hydrogen-bonding networks involving the hydroxyl group .
- Twinned data refinement : For cases of crystal twinning, SHELXL’s twin law algorithms can resolve ambiguities .
Reactivity Management: How to prevent formyl group side reactions during synthesis?
Methodological Answer:
- Temporary protection : Convert the formyl group to a dimethyl acetal using trimethyl orthoformate, then deprotect with aqueous HCl post-synthesis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the formyl group to carboxylic acid .
Basic: How to confirm the presence of the hydroxyl group amid competing spectroscopic signals?
Methodological Answer:
- IR spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the hydroxyl group.
- Deuterium exchange : Treat the compound with D₂O; disappearance of the hydroxyl peak in ¹H NMR confirms its presence .
Advanced: How to assess compound stability under thermal or photolytic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
